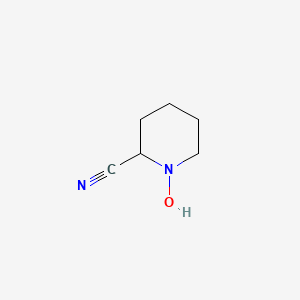
1-Hydroxypiperidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base, followed by hydroxylation. The reaction conditions typically include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrone derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into piperidine derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol as a solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitrone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine compounds.
Aplicaciones Científicas De Investigación
1-Hydroxypiperidine-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hydroxypiperidine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Piperidine: A parent compound with a similar structure but lacking the hydroxyl and nitrile groups.
Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: 1-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its versatility in synthetic applications and its potential as a precursor for various biologically active compounds .
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1-hydroxypiperidine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-6-3-1-2-4-8(6)9/h6,9H,1-4H2 |
Clave InChI |
RPPJLQGTSXPSOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


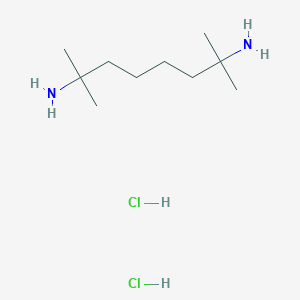

![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
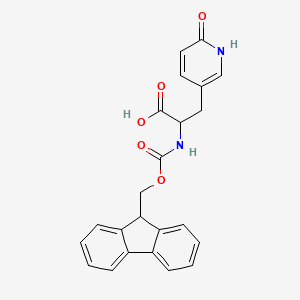
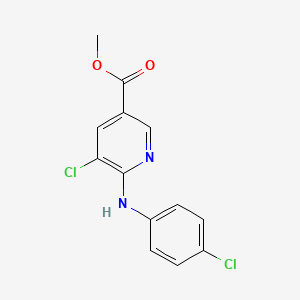
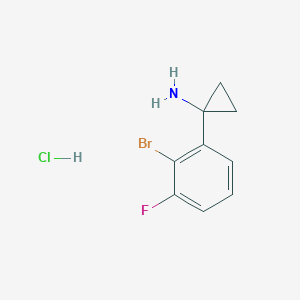
![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
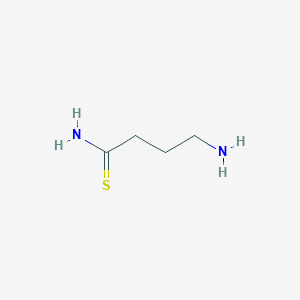
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
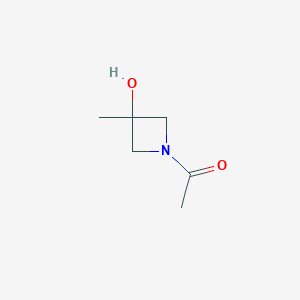
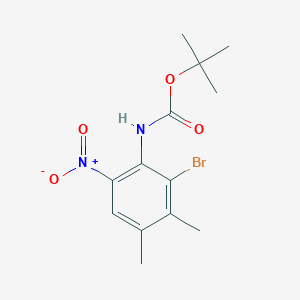
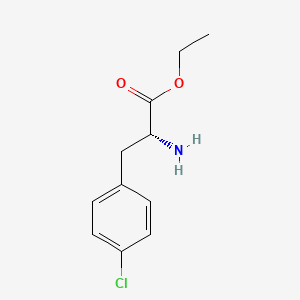
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
